1-Benzyloxy-2-butanol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenylmethoxybutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-11(12)9-13-8-10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNXMTHJYVSJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00933460 | |
| Record name | 1-(Benzyloxy)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14869-00-2 | |
| Record name | 1-(Benzyloxy)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00933460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Significance in Contemporary Chemical Research
While specific historical milestones for the initial synthesis and application of 1-Benzyloxy-2-butanol are not extensively documented in dedicated publications, its development can be contextualized within the broader evolution of protecting group chemistry in the 20th century. The advent of the benzyl (B1604629) group as a reliable protecting agent for alcohols marked a significant advancement in organic synthesis, enabling chemists to selectively mask and unmask hydroxyl functionalities during multi-step reaction sequences.
The significance of this compound in modern research lies in its utility as a chiral building block and a precursor for the synthesis of more complex molecules. Its structure allows for the selective modification of either the protected primary alcohol or the free secondary alcohol, providing a strategic advantage in the synthesis of pharmaceuticals and other biologically active compounds. For instance, derivatives of this compound have been utilized in the synthesis of enantiopure building blocks for various complex natural products. The ability to introduce chirality at the C-2 position further enhances its value in asymmetric synthesis.
Structural Features and Relevance As a Protected Alcohol Intermediate
Strategies for Non-Stereoselective Synthesis
Non-stereoselective methods for the synthesis of this compound aim to produce the racemic mixture of the compound. These approaches are often characterized by their simplicity and the use of readily available starting materials.
Multi-Step Approaches from Readily Available Precursors
One common strategy for the non-stereoselective synthesis of this compound involves a multi-step sequence starting from inexpensive and commercially available precursors such as 1,4-butanediol (B3395766). A typical pathway involves the mono-benzylation of 1,4-butanediol to form 4-benzyloxy-1-butanol, which is then further transformed.
The mono-benzylation of 1,4-butanediol can be achieved using benzyl chloride in the presence of a base like potassium hydroxide (B78521). This reaction selectively protects one of the hydroxyl groups. The resulting 4-benzyloxy-1-butanol can then be oxidized to the corresponding ketone, 4-benzyloxy-2-butanone (B1330257). Subsequent reduction of the ketone yields racemic this compound. Another approach involves the reaction of 4-hydroxy-2-butanone (B42824) with benzyl bromide in the presence of a catalyst such as silver oxide. smolecule.com
A summary of a typical multi-step synthesis is presented below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 1,4-Butanediol, Benzyl Chloride | Potassium Hydroxide, Dioxane | 4-Benzyloxy-1-butanol |
| 2 | 4-Benzyloxy-1-butanol | Oxidizing Agent (e.g., PCC) | 4-Benzyloxy-2-butanone |
| 3 | 4-Benzyloxy-2-butanone | Reducing Agent (e.g., NaBH4) | This compound |
Reductive Transformations for Compound Generation
A more direct non-stereoselective route to this compound is the direct reduction of 4-benzyloxy-2-butanone. This ketone precursor can be synthesized through various methods, including the reaction of 4-chloro-2-butanone (B110788) with sodium benzyloxide. smolecule.com
The reduction of the carbonyl group in 4-benzyloxy-2-butanone to a hydroxyl group can be accomplished using a variety of reducing agents. Common and effective reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). smolecule.com These reagents are known for their efficiency in reducing ketones to secondary alcohols. The reaction is typically carried out in a suitable solvent, such as methanol (B129727) or ethanol (B145695) for NaBH₄, and diethyl ether or tetrahydrofuran (B95107) for LiAlH₄.
The general reaction is as follows:
4-Benzyloxy-2-butanone → this compound
Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure this compound is of significant interest, particularly for the synthesis of chiral drugs and other biologically active molecules. Several strategies have been developed to achieve this, including asymmetric catalysis, enzyme-catalyzed kinetic resolution, and the use of chiral auxiliaries.
Asymmetric Catalysis in Chiral this compound Production
Asymmetric catalysis offers a powerful method for the direct synthesis of a specific enantiomer of this compound. This is typically achieved through the asymmetric reduction of the prochiral ketone, 4-benzyloxy-2-butanone, using a chiral catalyst.
Ruthenium-based catalysts, particularly those complexed with chiral ligands, have shown promise in the asymmetric hydrogenation of ketones. For instance, Ruthenium-Shvo catalysts can be employed for the simultaneous oxidation of a racemic alcohol and the asymmetric reduction of a ketone, which could be applied to convert racemic 4-benzyloxy-2-butanone to the (2S)-alcohol. smolecule.com While specific data for the asymmetric reduction of 4-benzyloxy-2-butanone is not extensively reported, related transformations suggest high potential for this approach. For example, the asymmetric reduction of the structurally similar 4-hydroxy-2-butanone to (R)-1,3-butanediol has been achieved with high enantioselectivity using biocatalysts, indicating the feasibility of stereoselective reduction of this class of substrates. orgsyn.org
| Catalyst System | Substrate | Product Configuration | Reported Enantiomeric Excess (ee) |
| Ruthenium-Shvo type | 4-Benzyloxy-2-butanone | (2S)-alcohol | High (potential) |
| Biocatalyst (e.g., Pichia jadinii) | 4-Hydroxy-2-butanone | (R)-1,3-butanediol | >99% |
Enzyme-Catalyzed Kinetic Resolution for Enantiomer Separation
Enzyme-catalyzed kinetic resolution is a highly effective method for separating the enantiomers of racemic this compound. This technique utilizes the stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.
A notable example is the kinetic resolution of racemic this compound using porcine pancreas lipase (B570770) (PPL). In this process, the lipase selectively acylates one enantiomer, usually the (R)-enantiomer, in the presence of an acyl donor like vinyl acetate (B1210297). This results in the formation of the corresponding ester of the (R)-enantiomer, while the (S)-enantiomer remains as the unreacted alcohol. The esterified and unreacted enantiomers can then be separated by standard chromatographic techniques. This method has been shown to produce both enantiomers with high optical purity. Current time information in Bangalore, IN.
A study on the enzyme-mediated enantioselective hydrolysis of a carbonate derivative of 4-benzyloxy-2-butanol also demonstrated the effectiveness of lipase from porcine pancreas (PPL; Type II, Sigma) in achieving kinetic resolution. sciforum.net
| Enzyme | Reaction Type | Acyl Donor | Resolved Products | Enantiomeric Excess (ee) |
| Porcine Pancreas Lipase (PPL) | Transesterification | Vinyl Acetate | (R)-ester and (S)-alcohol | High |
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent diastereoselective transformation. After the desired stereocenter is created, the auxiliary is removed.
While specific examples detailing the synthesis of this compound using chiral auxiliaries are not prevalent in the literature, the general principles of this methodology can be applied. For instance, Evans oxazolidinone auxiliaries are widely used for the asymmetric synthesis of chiral alcohols. nih.govcolab.ws A plausible synthetic route could involve the acylation of an Evans auxiliary with a propionyl group, followed by a diastereoselective aldol (B89426) reaction with a benzyloxyacetaldehyde equivalent. Subsequent reduction of the resulting β-hydroxy imide and cleavage of the auxiliary would yield the desired enantiomer of this compound.
The predictability and high diastereoselectivities often achieved with Evans auxiliaries make this a viable, albeit multi-step, approach for obtaining enantiopure this compound. wikipedia.orgresearchgate.net
Ligand-Controlled Enantioselective Processes
The synthesis of specific enantiomers of this compound can be achieved through enantioselective reactions where a chiral ligand, complexed to a metal catalyst, dictates the stereochemical course of the transformation. This approach creates a chiral environment that preferentially generates one enantiomer over the other. Palladium-catalyzed reactions are particularly prominent in this area, where the choice of ligand is paramount in controlling both product distribution and enantiomeric excess (ee). nih.gov
In the context of synthesizing chiral alcohols, asymmetric reduction of a corresponding ketone, such as 1-benzyloxy-2-butanone, is a common strategy. The use of a chiral catalyst system, for instance, a ruthenium or rhodium complex bearing a chiral phosphine (B1218219) ligand, can facilitate the stereoselective addition of hydrogen across the carbonyl group. The ligand's structure directly influences the facial selectivity of the hydride attack, leading to high enantiomeric purity in the resulting secondary alcohol.
Similarly, palladium-catalyzed asymmetric allylic alkylation of substrates like 1,2-enediol carbonates can be steered by the ligand to produce chiral α-hydroxy ketones, which are precursors to chiral diols. nih.gov The ligand not only controls the enantioselectivity but can also determine the regioselectivity of the reaction. nih.gov For example, employing a chiral spirodiphosphine monoxide (SDP(O)) ligand in palladium-catalyzed intramolecular C-O coupling has proven effective for the desymmetrization of diols, yielding chiral products with excellent enantioselectivity. acs.org This principle is directly applicable to the synthesis of enantiomerically enriched this compound from a suitable prochiral precursor.
Table 1: Representative Chiral Ligands in Asymmetric Synthesis
| Ligand Type | Metal Catalyst (Typical) | Application Principle | Potential Outcome for this compound Synthesis |
|---|---|---|---|
| Chiral Phosphines (e.g., BINAP) | Ruthenium, Rhodium | Asymmetric hydrogenation of ketones | High ee (>95%) in the reduction of 1-benzyloxy-2-butanone |
| Spirodiphosphine Monoxide (SDP(O)) | Palladium | Asymmetric intramolecular C-O coupling (desymmetrization) | High ee (>99%) from a prochiral 2-substituted propane-1,3-diol precursor acs.org |
| Salen Ligands | Titanium, Cobalt | Asymmetric epoxide opening | Enantioselective ring-opening of a suitable epoxide to form a chiral diol |
Diastereoselective Synthesis Methods
When synthesizing molecules with multiple stereocenters, such as this compound, controlling the relative stereochemistry to produce a specific diastereomer is a critical challenge. Diastereoselective methods achieve this by influencing the spatial arrangement of newly formed stereocenters relative to existing ones.
Control of Relative Stereochemistry in this compound Systems
A robust strategy for controlling relative stereochemistry is to start with a substrate that already contains one or more of the desired stereocenters. The stereochemistry of the existing chiral center then directs the formation of the new one. A prime example is the synthesis starting from a chiral epoxide.
For instance, the synthesis of (S)-1,4-dibenzyloxy-2-butanol, a closely related derivative, has been achieved by reacting (S)-benzyloxymethyl oxirane with a Grignard reagent. google.com In this reaction, the nucleophilic attack of the Grignard reagent occurs at the less substituted carbon of the epoxide ring in an SN2 fashion, leading to an inversion of configuration at that center. This process establishes a defined syn or anti relationship between the hydroxyl group and the adjacent carbon's substituent, thereby controlling the relative stereochemistry of the product. google.com This method provides a predictable pathway to a specific diastereomer of the target molecule.
Stereodivergent Synthetic Pathways
Stereodivergent synthesis offers a powerful approach to access any desired diastereomer of a product from a common starting material. nih.govnih.gov This is typically achieved by changing the catalyst or reaction conditions, rather than altering the substrate itself. nih.gov Dual-catalysis systems, often involving two different metal catalysts with distinct chiral ligands, have emerged as a particularly effective strategy for stereodivergent synthesis. nih.govsioc-journal.cn
By selecting the appropriate combination of chiral catalysts, one can independently control the configuration of two newly forming stereocenters. For example, a Pd/Cu co-catalyzed reaction has been used for the enantio- and diastereodivergent synthesis of benzylic alcohol derivatives. nih.gov By simply switching the chirality of the ligands on the palladium and copper catalysts, all four possible stereoisomers could be accessed from the same starting materials. nih.gov This methodology allows for the programmed synthesis of a specific diastereomer of this compound.
Table 2: Conceptual Stereodivergent Synthesis of this compound Diastereomers
| Catalyst System | Starting Materials | Target Diastereomer |
|---|---|---|
| (R)-Ligand A + (R)-Ligand B | Achiral Aldehyde + Achiral Nucleophile | (2R, 3R)-Isomer |
| (S)-Ligand A + (R)-Ligand B | Achiral Aldehyde + Achiral Nucleophile | (2S, 3R)-Isomer |
| (R)-Ligand A + (S)-Ligand B | Achiral Aldehyde + Achiral Nucleophile | (2R, 3S)-Isomer |
Benzylation Strategies for Alcohol Protection in this compound Synthesis
The benzyl group is a widely used protecting group for alcohols due to its stability under a broad range of reaction conditions and its straightforward removal via catalytic hydrogenolysis. organic-chemistry.orgnih.gov The introduction of this group, known as benzylation, is a key step in the synthesis of this compound.
Application of Benzyl Halides and Base Systems
The most traditional method for forming a benzyl ether is the Williamson ether synthesis, which involves the deprotonation of an alcohol with a strong base followed by reaction with a benzyl halide, typically benzyl bromide (BnBr). organic-chemistry.orgnih.gov
Sodium hydride (NaH) is a commonly used base for this transformation, typically in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). nih.govprepchem.com The alcohol is first treated with NaH to generate the corresponding alkoxide, which then acts as a nucleophile, attacking the benzyl bromide to form the benzyl ether and a sodium halide salt. nih.gov When working with diols, such as the precursor 1,2-butanediol, careful control of stoichiometry is required to achieve monobenzylation. For substrates where selectivity is crucial or that are sensitive to strongly basic conditions, milder bases like silver oxide (Ag₂O) can be employed. organic-chemistry.orgorgsyn.org
Table 3: Williamson Ether Synthesis Conditions for Benzylation
| Base | Benzylating Agent | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | DMF or THF | 0 °C to room temp. | Strong, non-selective base; widely used for complete protection. nih.govprepchem.com |
| Silver Oxide (Ag₂O) | Benzyl Bromide (BnBr) | Toluene (B28343) | Room Temperature | Mild conditions, allows for selective protection of more accessible hydroxyl groups. organic-chemistry.orgorgsyn.org |
Utilization of Pyridinium-Based Benzylating Agents
To circumvent the often harsh conditions of the Williamson ether synthesis, alternative methods operating under neutral or acidic conditions have been developed. Among these, pyridinium-based reagents are particularly noteworthy. 2-Benzyloxy-1-methylpyridinium triflate is a stable, crystalline salt that serves as an excellent benzylating agent for a wide range of alcohols under neutral conditions. google.comresearchgate.net
The reaction typically involves simply warming the alcohol with the pyridinium (B92312) salt in a suitable solvent. researchgate.net This method avoids the need for strong bases or acids, making it compatible with sensitive functional groups that might not survive traditional benzylation protocols. organic-chemistry.orggoogle.com This reagent has been shown to effectively benzylate a variety of alcohols in good to excellent yields. researchgate.net
Table 4: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate
| Substrate Type | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Primary Alcohols | α,α,α-Trifluorotoluene | Reflux | Excellent | researchgate.net |
| Secondary Alcohols | α,α,α-Trifluorotoluene | Reflux | Good to Excellent | researchgate.net |
Synthesis of this compound from Key Precursors
The preparation of this compound can be efficiently achieved through various precursor-based syntheses. These include the reduction of corresponding ketones, nucleophilic attack on epoxide rings, and selective protection of diol functionalities. Each of these routes offers distinct advantages and is selected based on the specific requirements of the synthesis.
Conversion from 1-Benzyloxy-2-butanone and Related Ketones
A primary and direct method for the synthesis of this compound is the reduction of the corresponding ketone, 1-Benzyloxy-2-butanone. This transformation of a carbonyl group to a hydroxyl group is a fundamental reaction in organic synthesis and can be accomplished using a variety of reducing agents.
The choice of reducing agent is critical as it can influence the stereochemical outcome of the reaction, especially when a chiral center is formed at the C-2 position. Common reducing agents for this purpose include metal hydrides such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, the reduction of a similar compound, 4-[2-benzyloxy-4-(1,1-dimethylheptyl)phenyl]-2-butanone, was successfully achieved using sodium borohydride in methanol at low temperatures, yielding the corresponding alcohol in 84% yield. rsc.org This suggests a similar protocol would be effective for 1-Benzyloxy-2-butanone.
For achieving high stereoselectivity, more sophisticated methods are often employed. Asymmetric reduction of ketones can be carried out using chiral reducing agents or catalysts. acs.orgsigmaaldrich.com This includes the use of enzymes (biocatalysis) or chiral metal complexes. nih.govuclouvain.be For example, complexes of lithium aluminum hydride with chiral auxiliaries, such as 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose, have been shown to produce optically active alcohols with significant enantiomeric excess. rsc.org These methods are particularly valuable for the synthesis of enantiomerically pure forms of this compound.
Catalytic hydrogenation is another viable method for the reduction of the ketone. This typically involves the use of a metal catalyst such as Raney nickel, palladium, or platinum under a hydrogen atmosphere. The conditions for catalytic hydrogenation can be tuned to achieve the desired reduction without affecting other functional groups, such as the benzyl ether.
| Method | Reagent/Catalyst | Typical Solvent | Key Features |
|---|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild, selective for carbonyls. |
| Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | Powerful, reduces a wide range of carbonyls. |
| Asymmetric Reduction | Chiral Boranes / LiAlH₄-Chiral Ligand Complexes | THF | Produces enantiomerically enriched or pure alcohols. rsc.org |
| Biocatalytic Reduction | Ketoreductases (KREDs) / Whole-cell systems | Aqueous buffer, organic co-solvents | High enantioselectivity, environmentally benign. nih.gov |
| Catalytic Hydrogenation | Raney Ni, Pd/C, PtO₂ | Ethanol, Ethyl acetate | Clean reduction, product is water. |
Derivations from Epoxide Precursors
The synthesis of this compound can also be achieved through the ring-opening of an epoxide precursor, specifically 1,2-epoxybutane (B156178) (also known as 1,2-butylene oxide). sigmaaldrich.com This method relies on the nucleophilic attack of a benzyl-containing nucleophile on one of the electrophilic carbon atoms of the epoxide ring.
The regioselectivity of the ring-opening reaction is a crucial aspect of this synthesis. The reaction can be catalyzed by either acid or base, which directs the nucleophile to different positions on the asymmetric epoxide.
Under acidic conditions, the nucleophile (benzyl alcohol in this case) typically attacks the more substituted carbon atom of the protonated epoxide. This would lead to the formation of 2-benzyloxy-1-butanol, which is an isomer of the desired product.
Conversely, under basic conditions, the reaction proceeds via an SN2 mechanism. A strong nucleophile, such as a benzyl alkoxide (generated by treating benzyl alcohol with a strong base like sodium hydride), will attack the less sterically hindered carbon atom of the epoxide ring. njchm.com In the case of 1,2-epoxybutane, this is the C-1 position. This regioselective attack leads to the desired product, this compound. njchm.com
The general reaction scheme for the base-catalyzed ring-opening is as follows:
Formation of the nucleophile: Benzyl alcohol is deprotonated by a strong base (e.g., NaH) to form sodium benzylate.
Nucleophilic attack: The benzylate anion attacks the C-1 position of 1,2-epoxybutane.
Protonation: The resulting alkoxide is protonated during workup to yield this compound.
| Step | Reagents | Purpose |
|---|---|---|
| 1 | Benzyl alcohol + Sodium hydride (NaH) | Generation of the potent nucleophile, sodium benzylate. |
| 2 | 1,2-Epoxybutane + Sodium benzylate | SN2 attack on the less substituted carbon of the epoxide. |
| 3 | Aqueous workup (e.g., with H₂O or dilute acid) | Protonation of the intermediate alkoxide to form the final alcohol. |
Synthetic Routes from Butane-1,2-diol Derivatives
A third major synthetic route to this compound starts from butane-1,2-diol. wikipedia.org This method involves the selective protection of one of the two hydroxyl groups as a benzyl ether. The primary challenge in this approach is achieving high regioselectivity, that is, preferentially benzylating the primary hydroxyl group at the C-1 position over the secondary hydroxyl group at the C-2 position.
One of the most effective methods for achieving such regioselective monoalkylation involves the use of organotin intermediates. researchgate.netnih.gov The diol is first reacted with a dialkyltin oxide, such as dibutyltin (B87310) oxide (Bu₂SnO), to form a cyclic stannylene acetal (B89532). This intermediate then activates the primary hydroxyl group towards electrophilic attack. Subsequent reaction with an alkylating agent, in this case, benzyl bromide, leads to the selective formation of the 1-O-benzyl ether.
The presumed mechanism involves the formation of a five-membered dibutylstannylene acetal. In this cyclic intermediate, the primary oxygen is more nucleophilic and less sterically hindered, leading to preferential reaction with the benzyl bromide. This method has been successfully applied to the monobenzylation of various symmetrical diols. nih.gov
The key steps in this synthetic route are:
Acetal Formation: Reaction of butane-1,2-diol with dibutyltin oxide, typically with azeotropic removal of water.
Benzylation: Treatment of the resulting stannylene acetal with benzyl bromide. A phase-transfer catalyst, such as a tetraalkylammonium halide, can be used to facilitate the reaction.
| Reagent | Role in Synthesis | Notes |
|---|---|---|
| Butane-1,2-diol | Starting material | Contains both a primary and a secondary hydroxyl group. |
| Dibutyltin oxide (Bu₂SnO) | Activating agent | Forms a cyclic stannylene acetal intermediate. |
| Benzyl bromide (BnBr) | Benzylation agent | Provides the benzyl group for ether formation. |
| Tetraalkylammonium halide (optional) | Phase-transfer catalyst | Can enhance reaction rates and yields. |
Chemical Reactivity and Transformation Pathways of 1 Benzyloxy 2 Butanol
Hydroxyl Group Functionalization Reactions
The secondary hydroxyl group in 1-benzyloxy-2-butanol is a key site for synthetic modification, allowing for the introduction of various functional groups through reactions such as esterification and the formation of sulfonate esters. These transformations are fundamental in altering the molecule's properties and preparing it for subsequent synthetic steps.
The secondary alcohol of this compound can be readily converted into an ester. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. One of the most common methods is the Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst.
For instance, the reaction of a secondary alcohol with a carboxylic acid, promoted by a suitable catalyst, yields the corresponding ester. This reaction is an equilibrium process, and to drive it towards the product, water is typically removed as it is formed. While direct esterification of this compound is not extensively documented, analogous reactions on similar substrates are well-established. For example, benzyl (B1604629) alcohol is routinely esterified with acetic acid to produce benzyl acetate (B1210297). beilstein-journals.orgorganic-chemistry.orgnih.gov The conditions for such reactions can be adapted for secondary alcohols.
Modern methods also employ milder conditions. For example, 2-benzyloxy-1-methylpyridinium triflate can facilitate the formation of benzyl esters from carboxylic acids and can be adapted for the esterification of alcohols. researchgate.netyoutube.comyoutube.com Enzymatic catalysis, using lipases, also provides a green and highly selective method for synthesizing esters like benzyl acetate from benzyl alcohol, a process that can be applied to other alcohols. organic-chemistry.org
| Reagent/Catalyst System | Reaction Type | Typical Conditions | Product Type |
| Carboxylic Acid / Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Heat, removal of water | Carboxylate Ester |
| Acyl Chloride / Pyridine | Acylation | Room temperature or gentle heating | Carboxylate Ester |
| Carboxylic Anhydride / DMAP | Acylation | Room temperature | Carboxylate Ester |
| Lipase (B570770) / Acyl Donor | Enzymatic Esterification | Mild temperature, organic solvent | Carboxylate Ester |
The hydroxyl group of this compound can be converted into a good leaving group by derivatizing it as a sulfonate ester, such as a tosylate or mesylate. This is a crucial transformation in synthetic chemistry, as it activates the alcohol for nucleophilic substitution and elimination reactions. The conversion is typically achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base, such as pyridine. uwindsor.ca
The base serves to neutralize the hydrochloric acid byproduct generated during the reaction. ambeed.com The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonyl chloride. uwindsor.ca A key feature of this reaction is that it proceeds with retention of configuration at the stereogenic carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during the process. uwindsor.ca
| Sulfonyl Chloride | Base | Resulting Sulfonate Ester | Key Feature |
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Tosylate (OTs) | Excellent leaving group, reaction proceeds with retention of stereochemistry. |
| Methanesulfonyl chloride (MsCl) | Triethylamine | Mesylate (OMs) | Good leaving group, often used when tosylate is too bulky. |
| Trifluoromethanesulfonyl chloride (TfCl) | Pyridine | Triflate (OTf) | Extremely good leaving group for reactions with poor nucleophiles. |
Cleavage and Deprotection of the Benzyloxy Group
The benzyloxy group is a widely used protecting group for alcohols due to its stability under a variety of reaction conditions and its susceptibility to removal under specific, mild conditions. youtube.comacsgcipr.org The deprotection of the benzyl ether in this compound regenerates the primary alcohol, yielding 1,2-butanediol.
The most common and mildest method for cleaving a benzyl ether is catalytic hydrogenolysis. youtube.comacsgcipr.orgresearchgate.netjk-sci.com This reaction involves treating the benzyl ether with hydrogen gas (H₂) in the presence of a noble metal catalyst, most commonly palladium on carbon (Pd/C). libretexts.orgmasterorganicchemistry.com The reaction proceeds via cleavage of the carbon-oxygen bond at the benzylic position, yielding the deprotected alcohol and toluene (B28343) as a byproduct. researchgate.netjk-sci.com
The efficiency of the reaction can be influenced by the choice of catalyst, solvent, and reaction conditions. masterorganicchemistry.comnih.gov A combination of Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), also known as Pearlman's catalyst, can be more effective than either catalyst alone for challenging debenzylations. youtube.com Solvents such as ethanol (B145695), methanol (B129727), or ethyl acetate are commonly used. An alternative to using hydrogen gas is transfer hydrogenolysis, where a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) is used in conjunction with the palladium catalyst. youtube.comnih.gov
| Catalyst | Hydrogen Source | Typical Solvent | Conditions |
| 10% Palladium on Carbon (Pd/C) | H₂ (gas, 1 atm to high pressure) | Ethanol, Methanol, Ethyl Acetate | Room temperature |
| 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C) | H₂ (gas) | Ethanol, Ethyl Acetate | Room temperature |
| Pd/C | 1,4-Cyclohexadiene | Ethanol | Reflux |
| Pd/C | Ammonium Formate | Methanol | Reflux |
While hydrogenolysis is the preferred method, benzyl ethers can also be cleaved under acidic conditions. youtube.com Treatment with strong acids such as HBr or HI can cleave the ether bond. researchgate.netmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org In the case of a benzyl ether, this typically occurs via an Sₙ1 mechanism due to the stability of the intermediate benzyl carbocation. researchgate.net However, these conditions are harsh and lack selectivity, potentially affecting other acid-sensitive functional groups in the molecule. youtube.com Lewis acids have also been explored for ether cleavage. chemguide.co.uk
Direct cleavage of simple alkyl benzyl ethers under basic conditions is generally not a feasible or common strategy. While certain activated benzyl ethers, such as p-methoxybenzyl (PMB) ethers, can be cleaved oxidatively under non-acidic/basic conditions, standard benzyl ethers are robust towards bases. youtube.com Base-catalyzed cleavage is more relevant for the hydrolysis of benzoate (B1203000) esters, which can be formed by the oxidation of the benzyl ether, providing an indirect, two-step deprotection strategy. youtube.com
Oxidation Reactions of the Secondary Alcohol
The secondary alcohol group of this compound can be oxidized to the corresponding ketone, 1-benzyloxy-2-butanone. This transformation is a fundamental reaction in organic synthesis. For this oxidation to be successful, the chosen reagent must be selective for the secondary alcohol without affecting the benzyl ether.
A variety of oxidizing agents can achieve this transformation. Reagents classified as "weak" oxidants are generally preferred as they are mild enough to avoid over-oxidation or cleavage of the benzyl ether. organic-chemistry.org Common and effective reagents for this purpose include:
Pyridinium (B92312) chlorochromate (PCC): A mild chromium-based reagent that oxidizes secondary alcohols to ketones efficiently in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂). mdpi.com
Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides a very mild and selective oxidation of primary and secondary alcohols. organic-chemistry.org
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is performed at low temperatures (e.g., -78 °C) and is highly effective for sensitive substrates. organic-chemistry.org
Stronger oxidizing agents, such as those based on chromium(VI) in acidic aqueous solutions (e.g., chromic acid or Jones reagent), can also oxidize secondary alcohols to ketones. mdpi.comacs.org However, the acidic and harsh nature of these reagents may risk cleaving the acid-sensitive benzyl ether. youtube.comacsgcipr.org Catalytic systems, sometimes employing green oxidants like hydrogen peroxide, have also been developed for the selective oxidation of alcohols.
| Reagent System | Common Name | Typical Conditions | Key Advantage |
| Pyridinium chlorochromate | PCC Oxidation | CH₂Cl₂, Room temperature | Mild, avoids over-oxidation |
| Dess-Martin Periodinane | DMP Oxidation | CH₂Cl₂, Room temperature | Neutral conditions, high selectivity |
| (COCl)₂, DMSO, Et₃N | Swern Oxidation | CH₂Cl₂, -78 °C to Room temperature | Very mild, suitable for sensitive substrates |
| CrO₃ / H₂SO₄, acetone | Jones Oxidation | Acetone, 0 °C to Room temperature | Strong and rapid oxidation |
Nucleophilic Substitution Reactions Involving the Benzyloxy-Substituted Alkyl Chain
Direct nucleophilic substitution at the carbon atoms of the butanol chain in this compound is generally unfavorable due to the poor leaving group nature of the hydroxyl (-OH) and benzyloxy (-OBn) groups. However, its structure is ideal for conversion into a reactive intermediate, the corresponding epoxide, which readily undergoes nucleophilic substitution via ring-opening reactions. This two-step pathway is a cornerstone of its synthetic utility.
Formation of 1-Benzyloxy-2,3-epoxybutane
The conversion of this compound to 1-benzyloxy-2,3-epoxybutane is typically achieved by first activating the hydroxyl group at the C2 position, converting it into a good leaving group such as a tosylate or mesylate. Subsequent treatment with a base induces an intramolecular SN2 reaction, where the alkoxide formed from the deprotonated hydroxyl group displaces the leaving group, forming the strained three-membered epoxide ring.
Nucleophilic Ring-Opening of 1-Benzyloxy-2,3-epoxybutane
The high ring strain of the epoxide makes it highly susceptible to nucleophilic attack, a reaction that proceeds readily despite the alkoxide being a typically poor leaving group. chemistrysteps.com The regioselectivity of the ring-opening is highly dependent on the reaction conditions. chemistrysteps.commasterorganicchemistry.com
Under Basic or Neutral Conditions: Strong nucleophiles attack via a standard SN2 mechanism. masterorganicchemistry.comkhanacademy.org The attack occurs at the less sterically hindered carbon atom. For 1-benzyloxy-2,3-epoxybutane, the C3 position is generally less hindered than the C2 position, which is closer to the bulkier benzyloxymethyl group. This results in the nucleophile adding to C3 and the formation of a C2-hydroxyl group. chemistrysteps.com
Under Acidic Conditions: The reaction mechanism shifts. The epoxide oxygen is first protonated, making it a better leaving group. chemistrysteps.com The nucleophile then attacks the carbon atom that can best stabilize the developing positive charge in the transition state (resembling an SN1 reaction). chemistrysteps.com In this case, attack is favored at the more substituted C2 position. This leads to the nucleophile adding at C2 and the formation of a C3-hydroxyl group.
The table below summarizes the expected products from the reaction of 1-benzyloxy-2,3-epoxybutane with various nucleophiles under basic conditions, which are common in synthetic applications. chemistrysteps.comresearchgate.net
| Nucleophile (Reagent) | Predicted Major Product (Attack at C3) | Chemical Name of Product |
|---|---|---|
| HO⁻ (NaOH, H₂O) | 1-Benzyloxybutane-2,3-diol | 1-Benzyloxybutane-2,3-diol |
| RO⁻ (RONa) | 1-Benzyloxy-3-alkoxybutan-2-ol | 1-Benzyloxy-3-alkoxybutan-2-ol |
| N₃⁻ (NaN₃) | 3-Azido-1-benzyloxybutan-2-ol | 3-Azido-1-benzyloxybutan-2-ol |
| CN⁻ (NaCN) | 4-Benzyloxy-3-hydroxy-2-methylbutanenitrile | 4-Benzyloxy-3-hydroxy-2-methylbutanenitrile |
| RMgX (Grignard Reagent) | 1-Benzyloxy-3-alkylbutan-2-ol | 1-Benzyloxy-3-alkylbutan-2-ol |
| LiAlH₄ (Hydride) | 1-Benzyloxybutan-2-ol | 1-Benzyloxybutan-2-ol |
Rearrangement Reactions and Their Mechanistic Investigations
The benzyl ether moiety in this compound is susceptible to specific rearrangement reactions, most notably the researchgate.netnih.gov-Wittig rearrangement. This reaction class involves the transformation of an ether into an alcohol via a base-induced 1,2-rearrangement. wikipedia.orgorganic-chemistry.org
The researchgate.netnih.gov-Wittig Rearrangement
The reaction is initiated by deprotonation of the carbon atom adjacent to the ether oxygen using a strong base, typically an organolithium reagent like n-butyllithium. wikipedia.org In the case of this compound, the C1 carbon is deprotonated to form a carbanion. This intermediate then undergoes rearrangement.
The mechanism of the researchgate.netnih.gov-Wittig rearrangement is understood to proceed through the formation of a radical-ketyl pair within a solvent cage. wikipedia.orgorganic-chemistry.org The initial lithium salt undergoes homolytic cleavage of the C-O bond to generate a radical anion (ketyl) and an alkyl radical. These species then recombine rapidly to form the product, a more stable lithium alkoxide, which yields the final alcohol product upon aqueous workup. organic-chemistry.org
The migratory aptitude of the rearranging group (R') is related to the stability of the corresponding radical, following the order: tertiary alkyl > secondary alkyl > primary alkyl > methyl. wikipedia.org For this compound, the migrating group is the benzylic radical, and the stationary fragment is the butoxy radical. The rearrangement results in the formation of a new carbon-carbon bond, transforming the benzyl ether into a substituted 1-phenylethanol (B42297) derivative.
The table below outlines the key mechanistic steps for the researchgate.netnih.gov-Wittig rearrangement of this compound.
| Step | Description | Intermediate/Transition State |
|---|---|---|
| 1. Deprotonation | A strong base (e.g., n-BuLi) abstracts a proton from the carbon (C1) alpha to the ether oxygen. | Lithium carbanion intermediate |
| 2. Homolytic Cleavage | The C-O bond cleaves, forming a radical-ketyl pair within a solvent cage. | [Ph-CHO•]⁻Li⁺ radical-ketyl and •CH(CH₃)CH₂OH radical |
| 3. Recombination | The radical species recombine, forming a new C-C bond and a lithium alkoxide. | Lithium alkoxide of the rearranged product |
| 4. Protonation | Aqueous workup protonates the alkoxide to yield the final alcohol product. | 1-Phenyl-2-hydroxy-3-pentanol |
This rearrangement provides a powerful method for carbon skeleton modification, converting a C-O bond into a more complex C-C bond and generating a new stereocenter. nih.govorganic-chemistry.org
Table of Mentioned Compounds
| Chemical Name | Functional Group(s) | Role in Article |
| This compound | Secondary Alcohol, Benzyl Ether | Main Subject |
| 1-Benzyloxy-2,3-epoxybutane | Epoxide, Benzyl Ether | Reactive Intermediate |
| 1-Benzyloxybutane-2,3-diol | Diol, Benzyl Ether | Reaction Product |
| 1-Benzyloxy-3-alkoxybutan-2-ol | Alcohol, Ether, Benzyl Ether | Reaction Product |
| 3-Azido-1-benzyloxybutan-2-ol | Alcohol, Azide, Benzyl Ether | Reaction Product |
| 4-Benzyloxy-3-hydroxy-2-methylbutanenitrile | Alcohol, Nitrile, Benzyl Ether | Reaction Product |
| 1-Benzyloxy-3-alkylbutan-2-ol | Alcohol, Benzyl Ether | Reaction Product |
| 1-Phenyl-2-hydroxy-3-pentanol | Primary Alcohol, Secondary Alcohol | Rearrangement Product |
| n-Butyllithium | Organolithium | Reagent |
| Toluene | Aromatic Hydrocarbon | - |
| Thiophene | Heterocycle | - |
| Furan | Heterocycle | - |
| Pyrrole | Heterocycle | - |
| Benzaldehyde (B42025) | Aldehyde | - |
| Benzyl alcohol | Alcohol | - |
| Pyridine | Heterocycle | - |
Application of 1 Benzyloxy 2 Butanol As a Versatile Synthetic Intermediate
Role in the Asymmetric Synthesis of Complex Organic Molecules
The inherent chirality of 1-Benzyloxy-2-butanol makes it a valuable starting material in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. The stereocenter at the C-2 position can be utilized to induce stereoselectivity in subsequent reactions, guiding the formation of new stereocenters with a high degree of control. This is particularly crucial in the synthesis of natural products and pharmaceuticals, where the biological activity is often dependent on the specific stereoisomer.
The benzyloxy group serves as a robust protecting group for the primary alcohol, allowing for selective reactions at the secondary hydroxyl group. This differential reactivity is a cornerstone of its application in multi-step syntheses. For instance, the hydroxyl group can be activated or transformed into other functional groups, while the benzyloxy group remains intact until a later deprotection step. This strategic protection and deprotection sequence is fundamental to the successful synthesis of complex target molecules.
Precursor to Chiral Building Blocks for Stereoselective Transformations
This compound can be readily converted into a variety of other chiral building blocks, expanding its utility in stereoselective transformations. The hydroxyl group can be oxidized to a ketone, providing access to chiral α-benzyloxy ketones. These ketones can then undergo a range of stereoselective additions to the carbonyl group, leading to the formation of tertiary alcohols with high diastereoselectivity.
Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. This allows for nucleophilic substitution reactions with inversion of configuration at the C-2 center, providing access to the opposite enantiomer of a desired product or for the introduction of a wide range of functionalities. These transformations underscore the role of this compound as a versatile chiral precursor.
Utility in the Construction of Carbon Scaffolds with Defined Stereochemistry
The defined stereochemistry of this compound serves as a foundation for the construction of larger carbon scaffolds with predictable three-dimensional arrangements. By utilizing the existing stereocenter, chemists can build upon this chiral template to create acyclic and cyclic systems with multiple stereocenters.
For example, the hydroxyl group can be used to direct the stereochemical outcome of reactions on adjacent carbon atoms. This "substrate-controlled" stereoselectivity is a powerful tool in organic synthesis. The benzyloxy group can also influence the stereochemical course of reactions through steric hindrance or by participating in chelation-controlled processes, further enhancing the stereochemical control in the construction of complex carbon frameworks.
Development of Intermediates for Advanced Organic Synthesis
The chemical versatility of this compound has led to its use in the development of a range of advanced intermediates for organic synthesis.
Synthesis of Substituted Aminoalkanols
One notable application of this compound is in the preparation of substituted aminoalkanols. The synthesis of α-amino-alcohols can be achieved by reacting epoxides with amines. In this context, this compound can be isolated during the preparation of such compounds, highlighting its role as a key intermediate in this class of reactions. Substituted aminoalkanols are important structural motifs found in many biologically active compounds and are valuable ligands in asymmetric catalysis.
Preparation of Functionalized Oxazole and Oxetane (B1205548) Compounds
While direct synthesis of functionalized oxazoles and oxetanes from this compound is not extensively documented, its structural features make it a plausible precursor. The 1,2-diol moiety, which can be unmasked by debenzylation, is a common starting point for the synthesis of various heterocyclic systems. For instance, the diol could be cyclized to form substituted tetrahydrofurans or, through more elaborate synthetic sequences, be incorporated into oxazole or oxetane ring systems.
Contributions to the Synthesis of Polycyclic Systems
The stereochemically defined structure of this compound can be strategically employed in the synthesis of polycyclic systems. The functional groups can be used as handles to initiate or participate in cyclization reactions. For example, the hydroxyl group could be used to direct a ring-closing metathesis reaction or a Diels-Alder reaction, leading to the formation of cyclic structures with controlled stereochemistry. The ability to build upon a pre-existing chiral center is a significant advantage in the total synthesis of complex polycyclic natural products.
Advanced Spectroscopic and Computational Studies on 1 Benzyloxy 2 Butanol
Mechanistic Investigations of Reaction Pathways
The mechanistic pathways of reactions involving 1-Benzyloxy-2-butanol, such as oxidation, are expected to be intricate, involving a series of steps from reactant to product. Detailed kinetic and spectroscopic studies on analogous compounds provide a framework for understanding these transformations.
Elucidation of Reaction Kinetics and Rate-Determining Steps
Kinetic studies are crucial for understanding the sequence of events in a chemical reaction and identifying the slowest, or rate-determining, step. For the oxidation of benzylic alcohols, a reaction analogous to what this compound would undergo, the reaction order with respect to the oxidant and the alcohol provides insight into the mechanism.
For instance, the oxidation of benzyl (B1604629) alcohol by various oxidizing agents often shows a first-order dependence on both the substrate and the oxidant. jocpr.comorientjchem.org This suggests that the initial interaction between the alcohol and the oxidizing agent is a key part of the rate-determining step. The reaction rate is also influenced by the solvent composition and the presence of acid or base catalysts.
The rate-determining step in the oxidation of benzyl alcohols is often proposed to be the cleavage of the C-H bond at the carbinol carbon. rsc.org This is supported by kinetic isotope effect studies, where replacing the hydrogen on the carbinol carbon with deuterium (B1214612) leads to a significant decrease in the reaction rate.
Table 1: Kinetic Data for the Oxidation of Benzyl Alcohol by Hypochlorite
| Parameter | Value | Reference |
| Order with respect to [Oxidant] | 1 | jocpr.com |
| Order with respect to [Substrate] | 1 | jocpr.com |
| Effect of Dielectric Constant | Rate decreases with increasing dielectric constant | jocpr.com |
| Proposed Rate-Determining Step | Hydride ion transfer from the C(1)-H bond | rsc.org |
Identification and Characterization of Reaction Intermediates
The journey from reactants to products often involves the formation of transient species known as reaction intermediates. In the oxidation of benzylic alcohols, several intermediates have been proposed and, in some cases, identified. One of the primary and more stable intermediates in the oxidation of a primary benzylic alcohol like benzyl alcohol is the corresponding aldehyde, benzaldehyde (B42025). jocpr.comosti.gov In the case of this compound, a secondary alcohol, the analogous intermediate would be the corresponding ketone, 1-benzyloxy-2-butanone.
Further oxidation can lead to carboxylic acids, though reaction conditions can often be controlled to favor the aldehyde or ketone. osti.gov Spectroscopic techniques such as UV-Visible and IR spectroscopy are instrumental in identifying these intermediates. For example, the formation of benzaldehyde from benzyl alcohol oxidation can be confirmed by the appearance of a characteristic carbonyl peak in the IR spectrum and specific absorption bands in the UV-Visible spectrum of its 2,4-dinitrophenylhydrazone derivative. jocpr.com
In some reaction mechanisms, radical intermediates may be involved. However, for many common oxidation reactions of benzyl alcohols, the absence of polymerization of added radical scavengers like acrylonitrile (B1666552) suggests that the reaction proceeds through a non-radical pathway. jocpr.comorientjchem.org
Analysis of Transition States and Energy Profiles
The transition state is a high-energy, fleeting arrangement of atoms that exists at the peak of the energy profile between reactants and products. Understanding the structure and energy of the transition state is key to comprehending reaction rates and selectivity.
For the oxidation of benzyl alcohols, the transition state is often depicted as involving the transfer of a hydride ion from the benzylic carbon to the oxidant. rsc.org The geometry of this transition state is influenced by steric and electronic factors of both the alcohol and the oxidant. Computational studies on analogous systems have provided detailed insights into the geometries of these transition states.
The energy profile of a reaction maps the energy changes as reactants are converted to products. The difference in energy between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate. Thermodynamic parameters such as enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined from temperature-dependent kinetic studies and provide further information about the nature of the transition state. orientjchem.org
Theoretical Chemistry Approaches
Computational chemistry provides powerful tools to complement experimental studies, offering a molecular-level understanding of chemical structures, properties, and reaction mechanisms.
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to predict the geometric and electronic properties of molecules. For a molecule like this compound, DFT calculations can provide optimized geometries, including bond lengths, bond angles, and dihedral angles. These calculations can also determine electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential.
These properties are crucial for understanding the molecule's reactivity. For example, the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for nucleophilic and electrophilic attack, respectively. The molecular electrostatic potential map can visualize regions of positive and negative charge, highlighting areas susceptible to electrostatic interactions.
Table 2: Representative DFT Calculated Bond Lengths in an Optimized Geometry of an Analogous Secondary Alcohol
| Bond | Bond Length (Å) |
| C-O (hydroxyl) | 1.43 |
| C-H (hydroxyl) | 0.97 |
| C-C (backbone) | 1.54 |
| C-O (ether) | 1.42 |
| C-H (benzylic) | 1.10 |
Note: These are representative values for a generic secondary alcohol and may vary for this compound.
Computational Modeling of Reactivity, Regioselectivity, and Stereoselectivity
Computational modeling can be used to simulate reaction pathways and predict the outcomes of chemical reactions, including their reactivity, regioselectivity, and stereoselectivity. By calculating the energy profiles for different possible reaction pathways, chemists can determine the most likely mechanism and predict the major products.
For reactions involving chiral molecules like this compound, computational modeling is particularly valuable for understanding stereoselectivity. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to predict which stereoisomer will be formed preferentially. These calculations often reveal that subtle steric and electronic interactions in the transition state are responsible for the observed stereoselectivity. nih.gov
The regioselectivity of a reaction, which determines which part of a molecule reacts, can also be investigated computationally. By comparing the activation energies for reactions at different sites of the molecule, the most favorable reaction site can be identified. These computational predictions are invaluable for designing selective synthetic routes. rsc.org
Table 3: Hypothetical Calculated Energy Differences for Stereoselective Reduction of an Analogous Benzyloxy Ketone
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |
| TS leading to (S)-alcohol | 0.0 | (S)-alcohol |
| TS leading to (R)-alcohol | +2.5 |
Note: This is a hypothetical example to illustrate the use of computational modeling in predicting stereoselectivity. Actual values would depend on the specific ketone and reaction conditions.
Molecular Dynamics Simulations of Conformational Behavior
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of a molecule over time by solving Newton's equations of motion, providing a detailed picture of the accessible conformations and the transitions between them. While specific, in-depth molecular dynamics studies exclusively targeting this compound are not extensively documented in publicly available literature, the conformational behavior of this molecule can be inferred and understood by examining its constituent chemical moieties and through general principles of conformational analysis validated by simulations of analogous molecules.
The conformational flexibility of this compound primarily arises from the rotation around several key single bonds. The most significant of these are the C-O and C-C bonds of the butanol backbone and the bonds connecting the benzyloxy group to the butanol chain. The interplay of steric hindrance, intramolecular hydrogen bonding, and solvent effects dictates the relative populations of different conformers.
MD simulations on related, simpler alcohols and ethers have established fundamental principles that can be extended to this compound. For instance, studies on 2-butanol (B46777) have detailed the rotational isomerism around its central C-C bond. nih.gov Similarly, computational analyses of benzyl ethers have elucidated the conformational preferences of the benzyloxy group.
τ1 (C-C-O-C): Defining the orientation of the benzyloxy group relative to the butanol backbone.
τ2 (O-C-C-C): Defining the gauche and anti-conformations of the butanol backbone.
τ3 (C-C-C-O): Related to the position of the hydroxyl group.
The simulations would likely reveal a complex potential energy surface with several local minima, each corresponding to a stable conformer. The relative energies of these conformers would determine their population at a given temperature. Intramolecular hydrogen bonding between the hydroxyl group of the butanol moiety and the ether oxygen of the benzyloxy group would be a critical factor in stabilizing certain conformations.
The results from such simulations are often presented in the form of Ramachandran-like plots for key dihedral angles, showing the probability of finding the molecule in a particular conformation. Data tables summarizing the most stable conformers, their relative energies, and key geometric parameters would also be generated.
Table 1: Hypothetical Low-Energy Conformers of this compound from Molecular Dynamics Simulations
| Conformer ID | Relative Energy (kcal/mol) | Dihedral Angle τ1 (°) | Dihedral Angle τ2 (°) | Intramolecular H-Bond (O-H···O) Distance (Å) |
| A | 0.00 | -75 | 65 | 2.1 |
| B | 0.85 | 178 | -68 | - |
| C | 1.20 | 80 | 180 | - |
| D | 2.50 | -70 | -175 | 2.3 |
Note: This table is a hypothetical representation of potential data from a molecular dynamics simulation and is intended for illustrative purposes. The values are based on general principles of conformational analysis for similar molecules.
Synthesis and Academic Analysis of Key Derivatives and Analogues of 1 Benzyloxy 2 Butanol
Benzyloxy-Substituted Butanol Isomers and Homologues
The arrangement of the benzyloxy and hydroxyl groups on the butanol backbone significantly influences the molecule's physical and chemical properties. The synthesis and potential for interconversion of these positional isomers, as well as the introduction of branched-chain structures, are of considerable academic interest.
The synthesis of positional isomers of benzyloxy-butanol is often achieved through strategic selection of starting materials and reaction pathways. A prominent example is the synthesis of 4-benzyloxy-1-butanol (B106360), a primary alcohol, which contrasts with the secondary alcohol nature of 1-benzyloxy-2-butanol.
One established method for the preparation of 4-benzyloxy-1-butanol commences with butane-1,4-diol. sigmaaldrich.com This diol can be selectively benzylated at one of the primary hydroxyl groups to yield the desired product. Another reported synthesis involves the reaction of benzyl (B1604629) alcohol with bromobutane in the presence of sodium carbonate.
The resulting 4-benzyloxy-1-butanol is a colorless to slightly yellow liquid with a characteristic fragrant odor. It serves as a valuable intermediate in organic synthesis. For instance, it can be used in the preparation of 4-(benzyloxy)butanal (B1267950) and is a reagent in the synthesis of compounds like the 12-membered macrolide dendrodolide L. sigmaaldrich.com
Table 1: Physicochemical Properties of 4-Benzyloxy-1-butanol
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| Boiling Point | 216-265 °C |
| Density | ~1.025 g/mL at 25 °C |
This table summarizes key physicochemical properties of 4-benzyloxy-1-butanol, a positional isomer of this compound.
Information regarding the direct interconversion of benzyloxy-butanol positional isomers through methods such as catalyzed rearrangement is not extensively detailed in the reviewed literature, suggesting that such transformations may be synthetically challenging or less common than de novo synthesis of the desired isomer.
The introduction of alkyl substituents to the butanol chain of benzyloxy-butanol creates branched-chain analogues with distinct stereochemical and reactivity profiles. A notable example is (2R)-4-(Benzyloxy)-2-methyl-1-butanol, which has been synthesized from (S)-citronellol. acs.org This multi-step synthesis highlights the use of chiral precursors to generate specific stereoisomers of branched-chain benzyloxy-butanols.
Branched-chain higher alcohols, in a broader context, are of interest for their potential applications, including as biofuels, due to their higher octane (B31449) numbers compared to their straight-chain counterparts. nih.gov The synthesis of these complex structures often involves metabolic engineering in microorganisms or intricate organic synthesis pathways.
Functionalized Benzyloxy-Butanol Derivatives
The introduction of functional groups, such as halogens, or the modification of the existing hydroxyl and benzyloxy moieties, allows for the development of derivatives with tailored properties. These derivatives can serve as probes for mechanistic studies or as precursors for more complex molecules.
The synthesis of halogenated derivatives of benzyloxy-butanols can be approached through various methods. For instance, the hydroxyl group can be converted to a leaving group and subsequently displaced by a halide. The direct nucleophilic substitution of alcohols to form alkyl and benzyl halides can be achieved using ammonium (B1175870) halides in ionic liquids. researchgate.net
Deuterium-labeled analogues are invaluable tools for elucidating reaction mechanisms. The regioselective deuteration of alcohols can be accomplished using D₂O in the presence of homogeneous manganese and iron pincer complexes as catalysts. rsc.org Another method involves the benzylic deuteration of related aromatic compounds using deuterium (B1214612) oxide catalyzed by an amine base. nih.gov These methods could potentially be adapted for the specific deuteration of this compound at various positions to study kinetic isotope effects and reaction pathways. A copper-catalyzed transfer hydrodeuteration method has also been described for accessing molecules deuterated at the benzylic position. acs.org
The hydroxyl group of this compound is a key site for further functionalization to produce ether and ester derivatives.
Ether Derivatives: The Williamson ether synthesis is a classical method for preparing ethers, involving the deprotonation of the alcohol followed by reaction with an alkyl halide. organic-chemistry.org For substrates that are sensitive to basic conditions, alternative methods have been developed. One such method employs 2-benzyloxy-1-methylpyridinium triflate, which allows for the benzylation of alcohols under neutral conditions. beilstein-journals.orgnih.gov This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate. nih.gov
Ester Derivatives: Esterification of the hydroxyl group can be achieved through various standard procedures. For example, reaction with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) in the presence of a suitable catalyst will yield the corresponding ester. A convenient method for preparing benzyl esters involves the use of 2-benzyloxy-1-methylpyridinium triflate. beilstein-journals.org
Table 2: General Methods for Ether and Ester Synthesis
| Derivative Type | General Method | Key Reagents | Conditions |
|---|---|---|---|
| Ether | Williamson Ether Synthesis | Alcohol, Base (e.g., NaH), Alkyl Halide | Basic |
| Ether | Neutral Benzylation | Alcohol, 2-Benzyloxy-1-methylpyridinium triflate, MgO | Neutral, Heat |
| Ester | Fischer Esterification | Alcohol, Carboxylic Acid, Acid Catalyst | Acidic, Heat |
| Ester | Acylation | Alcohol, Acyl Halide/Anhydride, Base | Basic or Neutral |
| Ester | Neutral Esterification | Alcohol, Carboxylic Acid, 2-Benzyloxy-1-methylpyridinium triflate, Et₃N | Neutral |
This table outlines common synthetic strategies for the preparation of ether and ester derivatives of alcohols like this compound.
Related Unsaturated Benzyloxy-Butanol Systems
The introduction of unsaturation into the butanol backbone of benzyloxy-butanol analogues opens up further avenues for chemical modification and the synthesis of novel compounds. For example, the synthesis of 1-benzyloxy-4-penten-2-ol has been reported, which features a terminal double bond. wikipedia.org
The upgrading of 1-butanol (B46404) to unsaturated compounds is an area of active research, often employing catalytic methods. rsc.org While not directly focused on benzyloxy-substituted systems, these studies provide a foundation for developing synthetic routes to unsaturated benzyloxy-butanol analogues. The presence of a double bond allows for a wide range of subsequent reactions, including addition, oxidation, and polymerization, thereby expanding the chemical space accessible from the basic benzyloxy-butanol structure.
Synthesis and Reactivity of Benzyloxy-Butenols
The synthesis of benzyloxy-butenols, which are unsaturated alcohols containing a benzyl ether group, can be achieved through strategic protection and functional group manipulation. A common approach involves the selective protection of one hydroxyl group in a butenediol, followed by further chemical transformations. For instance, starting with a commercially available butenediol, such as cis-2-butene-1,4-diol, one of the primary alcohol groups can be selectively protected as a benzyl ether. This is typically accomplished by reacting the diol with benzyl bromide in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide in an inert solvent like tetrahydrofuran (B95107) (THF). prepchem.com This monosubstitution is favored by using a stoichiometric amount of the reagents.
The reactivity of the resulting benzyloxy-butenol is dictated by the interplay between its two primary functional groups: the carbon-carbon double bond and the hydroxyl group. The benzylic ether itself is generally stable under neutral or basic conditions but can be cleaved under reductive conditions (e.g., hydrogenolysis) or by strong acids. The allylic nature of the alcohol and the benzyloxy group significantly influences the molecule's reactivity, particularly in reactions that proceed through radical or carbocation intermediates, which are stabilized by resonance. colorado.eduyoutube.com
Key reactions involving benzyloxy-butenols include:
Oxidation of the Alcohol: The secondary alcohol group can be oxidized to the corresponding ketone using various reagents. Manganese dioxide (MnO2) is a particularly effective reagent for the selective oxidation of allylic alcohols. colorado.edu
Reactions of the Alkene: The double bond can undergo typical electrophilic addition reactions, such as hydrogenation to form the saturated this compound, or halogenation with reagents like bromine (Br2).
Epoxidation: The alkene can be converted into an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is fundamental for the synthesis of epoxy-containing derivatives, as discussed in the following section.
Deprotection: The benzyl group can be removed to reveal the free diol. A standard method for this is catalytic hydrogenation using a palladium catalyst (Pd/C) and hydrogen gas, which cleaves the benzyl ether and reduces the double bond simultaneously.
The table below summarizes some typical reactions and conditions for a representative benzyloxy-butenol.
Table 1: Representative Reactions of Benzyloxy-Butenols
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Oxidation | Manganese Dioxide (MnO₂) | Benzyloxy-butenone |
| Hydrogenation | H₂, Pd/C | Benzyloxy-butanol |
| Epoxidation | m-CPBA | Epoxy-benzyloxy-butanol |
Epoxy-Containing Benzyloxy-Butanol Derivatives
Epoxy-containing derivatives of benzyloxy-butanol are valuable chiral building blocks in organic synthesis. A primary route to these compounds is the epoxidation of a corresponding benzyloxy-butenol, as mentioned previously. For example, the asymmetric epoxidation of an allylic alcohol can yield enantiomerically pure epoxy alcohols.
Alternatively, chiral epoxides such as (S,S)-1,4-bis(benzyloxy)-2,3-epoxybutane can be synthesized from chiral starting materials like (+)-diethyl L-tartrate. nih.gov Such compounds serve as versatile intermediates for creating complex molecules, including nucleoside analogues with potential antiviral activity. nih.govnih.gov Another related and industrially significant compound is benzyl glycidyl (B131873) ether, which can be synthesized from the reaction of benzyl alcohol and epichlorohydrin (B41342) in the presence of a base and a phase transfer catalyst. chemicalbook.comchemicalbook.com
The principal reactivity of these epoxy derivatives is centered on the strained three-membered ether ring. They readily undergo nucleophilic ring-opening reactions via an SN2 mechanism. chemistrysteps.com This reaction is characterized by high regioselectivity and stereoselectivity.
Regioselectivity: Under neutral or basic conditions, the incoming nucleophile preferentially attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comsemanticscholar.org
Stereoselectivity: The nucleophilic attack occurs from the backside relative to the C-O bond being broken, resulting in an inversion of stereochemistry at the center of attack. This leads to the formation of anti-diol products (or their derivatives) where the nucleophile and the newly formed hydroxyl group are on opposite faces of the original epoxide plane. chemistrysteps.com
A wide variety of nucleophiles can be used to open the epoxide ring, leading to a diverse array of functionalized products. For example, the acid-catalyzed hydrolysis of 1,4-bis(benzyloxy)-2,3-epoxybutane with aqueous perchloric acid yields the corresponding 1,4-bis(benzyloxy)-2,3-butanediol. prepchem.com
The table below illustrates the outcomes of ring-opening reactions with various nucleophiles on a representative benzyloxy-epoxybutane.
Table 2: Nucleophilic Ring-Opening of a Benzyloxy-Epoxybutane Derivative
| Nucleophile | Reagent Example | Product Functional Groups |
|---|---|---|
| Hydroxide (B78521) | NaOH, H₂O | Diol |
| Alkoxide | NaOCH₃, CH₃OH | Hydroxy-ether |
| Azide | NaN₃ | Azido-alcohol |
| Cyanide | KCN | Cyano-alcohol |
Future Directions and Emerging Research Avenues for 1 Benzyloxy 2 Butanol
Development of More Efficient and Sustainable Synthetic Methodologies
The pursuit of green chemistry principles is reshaping the synthesis of chiral compounds like 1-benzyloxy-2-butanol. jddhs.com Future research will focus on moving away from traditional synthetic routes, which may involve stoichiometric reagents and hazardous solvents, towards more atom-economical and environmentally benign processes. wjpmr.comresearchgate.net
Key areas of development include:
Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and sustainable route to chiral alcohols. mdpi.com Research into employing specific alcohol dehydrogenases for the asymmetric reduction of 1-benzyloxy-2-butanone could provide direct access to enantiomerically pure (R)- or (S)-1-benzyloxy-2-butanol. researchgate.net Furthermore, cytochrome P450 enzymes, known for their ability to catalyze regio- and stereoselective C-H hydroxylation, could be engineered to produce chiral alcohols from achiral precursors. researchgate.net
Heterogeneous Catalysis: The development of recyclable solid-supported catalysts is a cornerstone of sustainable chemistry. jddhs.com Future methodologies may involve the use of metal nanoparticles supported on materials like ceria, which can facilitate the selective oxidation or reduction steps in the synthesis of this compound and its derivatives under mild conditions. mdpi.com These catalysts offer the advantages of easy separation from the reaction mixture, reduced waste, and potential for use in continuous flow systems.
| Synthetic Approach | Traditional Method | Emerging Sustainable Method | Key Advantages of Sustainable Method |
| Reduction Step | Use of stoichiometric metal hydrides (e.g., LiAlH₄, NaBH₄) | Biocatalytic reduction using alcohol dehydrogenases or whole cells. mdpi.comresearchgate.net | High enantioselectivity, mild reaction conditions, reduced metal waste, biodegradable catalysts. |
| Catalysis | Homogeneous catalysis with heavy metals. | Heterogeneous catalysis with supported, recyclable metal nanoparticles (e.g., Pd, Ni). mdpi.commdpi.com | Catalyst recyclability, simplified product purification, suitability for flow chemistry. jddhs.com |
| Solvent Use | Use of volatile and often toxic organic solvents. | Reactions in greener solvents (e.g., water, ionic liquids) or under solvent-free conditions. wjpmr.comresearchgate.net | Reduced environmental impact, improved process safety, lower cost. |
Expanded Applications in Novel Asymmetric Transformations
As a chiral building block, this compound is a valuable starting material for creating other chiral molecules. portico.orgnih.gov Future research will likely expand its role as a chiral auxiliary, a molecule temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgyork.ac.uk
Emerging applications include:
New Chiral Auxiliaries: Derivatives of this compound could be synthesized to create novel classes of chiral auxiliaries. These new auxiliaries could offer unique steric and electronic properties to control a wide range of asymmetric transformations, such as alkylations, aldol (B89426) reactions, and cycloadditions, potentially with higher diastereoselectivity than existing methods. nih.govresearchgate.net
Stereodivergent Synthesis: Advanced catalytic systems may allow for stereodivergent synthesis, where all possible stereoisomers of a product can be selectively synthesized from the same set of starting materials by simply changing the catalyst or chiral ligand configuration. nih.gov this compound and its derivatives are ideal candidates for developing such protocols, enabling the synthesis of complex molecules with multiple stereocenters.
Integration with Flow Chemistry and High-Throughput Synthesis Platforms
The integration of modern automation technologies is set to revolutionize the synthesis and application of this compound. polimi.it Flow chemistry and high-throughput experimentation (HTE) offer significant advantages over traditional batch processing, including enhanced safety, scalability, and efficiency. uc.ptpurdue.edu
Continuous Flow Synthesis: Performing the synthesis of this compound in a continuous flow reactor can lead to improved reaction control, higher yields, and simplified scale-up. polimi.itunimi.it The enhanced heat and mass transfer in microreactors can enable the use of reaction conditions that are not feasible in batch reactors, potentially unlocking new synthetic pathways. purdue.edu
High-Throughput Experimentation (HTE): HTE platforms allow for the rapid screening of numerous reaction conditions (e.g., catalysts, solvents, temperatures) in parallel. nih.govoctant.bio This technology can be employed to quickly optimize the synthesis of this compound or to discover new reactions where it can be used as a substrate or chiral auxiliary. nih.govdigitellinc.com The combination of HTE for optimization and flow chemistry for production represents a powerful paradigm for modern chemical manufacturing. purdue.edu
| Technology | Application to this compound | Key Advantages |
| Flow Chemistry | Continuous manufacturing and scale-up of synthesis. | Improved safety, enhanced process control, higher throughput, seamless integration of reaction and purification steps. polimi.itpurdue.edu |
| High-Throughput Experimentation (HTE) | Rapid optimization of synthetic routes and discovery of new applications. | Accelerated research and development, reduced material consumption, efficient exploration of vast reaction parameters. nih.govoctant.bio |
| Integrated Platforms | HTE for initial screening followed by scale-up using optimized flow chemistry protocols. | Streamlined workflow from discovery to production, enabling rapid development of new chemical entities. purdue.edu |
Deeper Exploration of Catalytic Transformations Involving this compound Scaffolds
The functional groups and C-H bonds within the this compound scaffold present numerous opportunities for novel catalytic transformations. Future research will focus on developing selective catalytic methods to modify this structure, creating a diverse range of valuable derivatives.
Selective C-H Functionalization: A significant area of research will be the development of catalysts for the site-selective functionalization of C-H bonds. This would allow for the direct conversion of the simple this compound backbone into more complex structures without the need for pre-functionalized starting materials, representing a highly atom-economical approach. nih.gov
Catalytic Oxidation and Derivatization: Research into the selective oxidation of either the primary or secondary alcohol would yield valuable aldehyde, ketone, or carboxylic acid derivatives. mdpi.com Catalysts based on palladium, nickel, or copper could be explored for these transformations, as well as for cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. mdpi.comnih.govresearchgate.net Biocatalytic methods could also provide highly selective oxidation pathways under green conditions. mdpi.com
Computational Design of Enhanced Reactivity and Selectivity Profiles
In silico methods are becoming indispensable tools in modern chemical research. Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in advancing the chemistry of this compound.
Mechanism Elucidation and Prediction: Computational modeling can provide deep insights into the mechanisms of reactions involving this compound. By calculating the energy of transition states and intermediates, researchers can understand the origins of stereoselectivity and predict the outcomes of new reactions. nih.gov
Rational Design of Catalysts and Auxiliaries: Instead of relying solely on experimental screening, computational methods can be used to rationally design new catalysts or chiral auxiliaries based on the this compound scaffold. By modeling the interactions between the substrate and the catalyst, it is possible to design systems with enhanced reactivity and selectivity for specific asymmetric transformations, accelerating the discovery process. snnu.edu.cn
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyloxy-2-butanol, and how can purity be validated?
- Methodology : Benzylation of 2-butanol using benzyl bromide under basic conditions (e.g., NaH or K₂CO₃) is a common approach. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is advised. Validate purity using gas chromatography (GC) with >97.0% thresholds, as demonstrated for structurally similar benzyl ethers .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) in a cool, dry, and ventilated area. Avoid exposure to moisture and static discharge. Post-use resealing is critical, as emphasized in safety protocols for oxygen-sensitive benzyloxy compounds .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Use a combination of ¹H/¹³C NMR (to confirm benzyl and butanol moieties), IR spectroscopy (for hydroxyl and ether functional groups), and mass spectrometry (EI-MS or ESI-MS) for molecular weight validation. Cross-reference with computational tools (e.g., PubChem data models) to resolve ambiguities .
Advanced Research Questions
Q. How can researchers address contradictions in observed vs. predicted NMR chemical shifts for this compound?
- Methodology :
- Perform 2D NMR experiments (HSQC, HMBC) to assign stereochemistry and coupling interactions.
- Verify solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on shift values.
- Compare experimental data with density functional theory (DFT) simulations to identify conformational discrepancies .
Q. What strategies optimize regioselectivity in benzyl ether formation for secondary alcohols like 2-butanol?
- Methodology :
- Use protecting groups (e.g., TBS or acetyl) to block competing hydroxyl sites.
- Adjust reaction kinetics: lower temperatures (0–5°C) and slow addition of benzylating agents.
- Monitor progress via thin-layer chromatography (TLC) to isolate intermediates .
Q. How can thermal stability and decomposition pathways of this compound be analyzed?
- Methodology :
- Conduct thermogravimetric analysis (TGA) under N₂ to assess decomposition thresholds.
- Pair with GC-MS to identify volatile byproducts (e.g., benzaldehyde or butene derivatives).
- Compare results with structurally analogous compounds (e.g., 4-(benzyloxy)phenyl derivatives) to infer degradation mechanisms .
Safety and Compliance
Q. What personal protective equipment (PPE) is required when handling this compound?
- Methodology :
- Wear nitrile gloves (EN 374-certified), chemical-resistant lab coats, and safety goggles.
- Use fume hoods for synthesis/purification steps. Emergency protocols for spills include neutralization with inert adsorbents (e.g., vermiculite) .
Data Interpretation and Reproducibility
Q. How should researchers resolve batch-to-batch variability in synthetic yields?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
